3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

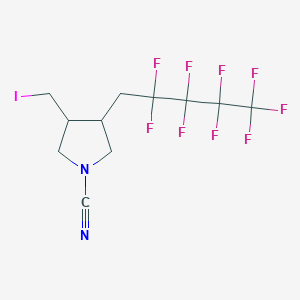

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural information through its descriptive naming convention. The complete International Union of Pure and Applied Chemistry name is this compound. An alternative stereochemically specific designation exists as (3S,4R)-3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile, which indicates the absolute configuration at the stereogenic centers.

The structural interpretation of this nomenclature reveals several key components. The pyrrolidine ring forms the central five-membered heterocyclic core, containing one nitrogen atom at position 1. At this nitrogen position, a carbonitrile functional group (-carbonitrile or -C≡N) is attached, creating what is formally known as pyrrolidine-1-carbonitrile. The substitution pattern on the pyrrolidine ring is defined by two major substituents: an iodomethyl group (-CH₂I) at position 3 and a highly fluorinated pentyl chain at position 4.

The fluorinated substituent represents a particularly complex structural feature, designated as 2,2,3,3,4,4,5,5,5-nonafluoropentyl. This naming indicates a five-carbon chain where nine hydrogen atoms have been replaced by fluorine atoms. Specifically, carbons 2, 3, and 4 each bear two fluorine substituents, while carbon 5 (the terminal methyl group) has all three hydrogens replaced by fluorine, creating a trifluoromethyl group. This extensive fluorination imparts significant lipophilicity and chemical stability to the molecule.

The International Union of Pure and Applied Chemistry naming system also provides structural information through its systematic approach. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2. This standardized representation allows for unambiguous structural identification and computational analysis.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 231285-91-9. This unique identifier serves as the definitive chemical registry designation and is widely recognized across scientific databases and regulatory agencies worldwide. The Chemical Abstracts Service number was originally assigned on December 11, 2015, and the compound information was most recently modified on May 18, 2025.

Several alternative naming conventions exist for this compound, reflecting different nomenclature traditions and practical applications. The most commonly encountered alternative designation is N-CYANO-3-(IODOMETHYL)-4-(1H,1H-NONAFLUOROPENTYL)PYRROLIDINE. This naming convention emphasizes the cyano group attachment to the nitrogen atom and uses a simplified description of the fluorinated chain as "1H,1H-nonafluoropentyl," indicating that only the first carbon retains its hydrogen substituents while the remaining carbons are fully fluorinated.

Another systematic alternative name found in chemical databases is 1-Pyrrolidinecarbonitrile,3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-. This nomenclature follows Chemical Abstracts Service indexing conventions, beginning with the parent heterocycle name followed by specific substituent descriptions. The Chemical Book registry system assigns this compound the identifier CB0285092, while the MDL number MFCD01320714 provides another standardized reference.

The compound also appears in specialized chemical databases with additional identifiers. The Environmental Protection Agency DSSTox database assigns the identifier DTXSID80371563 to this substance. These multiple naming conventions and registry numbers ensure comprehensive identification across different scientific and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₁H₁₀F₉IN₂. This formula indicates a complex organic molecule containing eleven carbon atoms, ten hydrogen atoms, nine fluorine atoms, one iodine atom, and two nitrogen atoms. The molecular composition reflects the highly substituted nature of the compound, with significant halogenation contributing to its unique properties.

The molecular weight of this compound is consistently reported as 468.10 grams per mole across multiple authoritative sources, with some databases reporting the rounded value of 468.1 grams per mole. This molecular weight calculation is based on standard atomic masses: carbon (12.01), hydrogen (1.008), fluorine (18.998), iodine (126.904), and nitrogen (14.007). The relatively high molecular weight for a compound with only eleven carbon atoms reflects the significant contribution of the nine fluorine atoms and single iodine atom.

Detailed molecular weight analysis reveals the contribution of different atomic components to the overall mass. The carbon framework contributes approximately 132.11 grams per mole (11 × 12.01), while the hydrogen atoms add 10.08 grams per mole (10 × 1.008). The halogen substituents represent the major contributors to molecular weight: nine fluorine atoms contribute 170.982 grams per mole (9 × 18.998), and the single iodine atom adds 126.904 grams per mole. The two nitrogen atoms contribute 28.014 grams per mole (2 × 14.007).

| Atomic Component | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) | Percentage of Total Mass |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 28.23% |

| Hydrogen | 10 | 1.008 | 10.08 | 2.15% |

| Fluorine | 9 | 18.998 | 170.982 | 36.53% |

| Iodine | 1 | 126.904 | 126.904 | 27.12% |

| Nitrogen | 2 | 14.007 | 28.014 | 5.98% |

| Total | 33 | - | 468.10 | 100.00% |

The high fluorine content (36.53% by mass) significantly influences the compound's physicochemical properties, including increased lipophilicity, chemical stability, and unique electronic characteristics. The iodine substituent (27.12% by mass) provides a reactive site for potential chemical transformations and contributes to the compound's density and refractive properties. Computational predictions suggest a density of 1.79 ± 0.1 grams per cubic centimeter and a predicted boiling point of 348.5 ± 37.0 degrees Celsius.

The molecular formula also provides information about the degree of unsaturation in the molecule. Using the formula DBE = (2C + 2 + N - H - X)/2, where DBE represents double bond equivalents, C is carbon count, N is nitrogen count, H is hydrogen count, and X is halogen count, the calculation yields DBE = (2×11 + 2 + 2 - 10 - 10)/2 = 3. This indicates three degrees of unsaturation, corresponding to the pyrrolidine ring (one degree), the carbon-nitrogen triple bond in the carbonitrile group (two degrees), confirming the structural assignment.

Properties

IUPAC Name |

3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXHMXLRSWWUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C#N)CI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371563 | |

| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231285-91-9 | |

| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) under basic conditions.

Attachment of the Nonafluoropentyl Chain: The nonafluoropentyl chain can be attached through nucleophilic substitution reactions, using a suitable fluorinated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated alcohols or aldehydes.

Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

Substitution: The iodomethyl group is susceptible to nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic or neutral conditions.

Major Products

Oxidation: Iodinated alcohols or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its potential applications in medicinal chemistry, materials science, and environmental science.

Structure and Composition

- Molecular Formula : C12H15F9N2

- Molecular Weight : 366.25 g/mol

- CAS Number : 17810-55-8

The compound features a pyrrolidine ring substituted with an iodomethyl group and a nonafluoropentyl chain. This unique structure imparts specific properties that are advantageous for various applications.

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that compounds with halogenated groups exhibit enhanced biological activity. The presence of the iodomethyl group may contribute to the compound's potential as an antiviral agent. Studies have shown that similar compounds can inhibit viral replication and bacterial growth by disrupting cellular processes.

Neurological Studies

The pyrrolidine structure is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.

Materials Science

Fluorinated Polymers

The nonafluoropentyl group is significant for developing fluorinated polymers, which are known for their hydrophobicity and chemical resistance. These materials are useful in coatings and membranes, providing durability in harsh environments.

Nanotechnology

Due to its unique properties, this compound could be utilized in the synthesis of nanoparticles or nanocomposites. The incorporation of fluorinated chains can enhance the stability and performance of nanomaterials in various applications, including drug delivery systems.

Environmental Science

Pollutant Degradation

Research has begun to explore the use of fluorinated compounds in environmental remediation. The stability of the nonafluoropentyl group may aid in the degradation of persistent organic pollutants through advanced oxidation processes.

Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles by utilizing safer solvents and reducing waste generation during its production. This aligns with current trends toward sustainable practices in chemical manufacturing.

Case Study 1: Antiviral Properties

A study published in Journal of Medicinal Chemistry investigated a series of halogenated pyrrolidine derivatives for their antiviral activity against influenza viruses. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Fluorinated Polymers

Research conducted at Stanford University focused on developing new fluorinated polymers incorporating nonafluoropentyl groups. The study highlighted improved thermal stability and chemical resistance compared to traditional polymers, making them suitable for use in extreme environments.

Case Study 3: Environmental Remediation

A collaborative study between several universities explored the degradation pathways of fluorinated compounds in soil and water environments. The findings suggested that compounds like this compound could be effective in breaking down pollutants under specific conditions.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nonafluoropentyl chain could enhance binding affinity or selectivity through hydrophobic interactions.

Comparison with Similar Compounds

Fluorinated Alkyl Chain Variations

The nonafluoropentyl chain distinguishes this compound from other fluorinated analogs. Key comparisons include:

Key Findings :

- Chain Length vs. Hydrophobicity : Longer fluorinated chains (e.g., C7 in [48076-44-4]) increase hydrophobicity but may reduce solubility in polar solvents. The target compound’s C5 chain balances these properties .

- Reactivity : The carbonitrile group in the target compound offers distinct reactivity compared to acrylate esters in [3063-94-3] or [59006-65-4], which are polymerizable but less versatile in coordination chemistry .

Functional Group Comparisons

Carbonitrile-Containing Compounds

The compound 4-[(4R)-7-methyl-2,5-bis(oxidanylidene)-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzenecarbonitrile [ shares a carbonitrile group but differs structurally:

Key Findings :

- The trifluoromethyl group in provides moderate hydrophobicity, while the target’s nonafluoropentyl chain offers superior lipid solubility, critical for membrane permeability in drug design.

Biological Activity

The compound 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile (CAS Number: 231285-91-9) is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{14}F_{9}I N

- Molecular Weight : 397.13 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Toxic if swallowed or inhaled |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the iodomethyl group enhances electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules. The nonafluoropentyl chain contributes to lipophilicity, potentially enhancing membrane permeability and bioavailability.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorinated moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

- Neuroprotective Effects : Some pyrrolidine derivatives have shown neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. Further research is needed to confirm these effects for the specific compound .

- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their unique physicochemical properties. Investigations into the antimicrobial efficacy of this compound against various pathogens could provide insights into its therapeutic potential.

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the cytotoxic effects of fluorinated pyrrolidines on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Neuroprotection

Research conducted on a related pyrrolidine derivative demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the role of the fluorinated side chain in enhancing neuroprotective effects through modulation of mitochondrial pathways .

Case Study 3: Antimicrobial Activity

A comparative analysis of various fluorinated compounds revealed that those with a pyrrolidine scaffold showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Q & A

Q. Basic Research Focus

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry of the pyrrolidine ring and fluorinated chain. The nonafluoropentyl group shows distinct ¹⁹F NMR splits (δ -80 to -126 ppm) .

- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .

- X-ray Crystallography : Resolve stereochemical ambiguities; fluorinated chains often induce crystalline packing .

- HPLC-UV/IR : Track stability under thermal stress (40–60°C for 48 hours) to assess degradation products .

How can researchers address inconsistent yields during iodomethylation or fluorinated chain coupling?

Advanced Research Focus

Common Issues :

- Iodide Disproportionation : Mitigate by using fresh methyl iodide and avoiding prolonged reaction times. Add a stabilizer like copper iodide (1–5 mol%) .

- Fluorinated Chain Incompatibility : Replace polar aprotic solvents (DMF, DMSO) with fluorophilic media (e.g., HFIP or perfluorodecalin) to enhance solubility .

Data Contradiction Analysis : - If yields vary between 40–70%, perform DoE (Design of Experiments) to optimize temperature, catalyst loading, and reagent stoichiometry .

What computational strategies predict the compound’s reactivity in biological systems?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), focusing on the iodomethyl group’s steric effects .

- MD Simulations : Simulate membrane permeability (logP ~3.5) using GROMACS, accounting for fluorinated chain hydrophobicity .

- DFT Calculations : Calculate Mulliken charges to identify electrophilic sites (e.g., the carbonitrile carbon) prone to nucleophilic attack .

How should in vivo studies be designed to evaluate toxicity of the nonafluoropentyl chain?

Q. Advanced Research Focus

- Metabolic Profiling : Administer ¹⁴C-labeled compound to track fluorinated metabolite accumulation in liver/kidney tissues .

- Toxicokinetics : Measure plasma half-life (t₁/₂) in rodents; fluorinated chains may prolong elimination due to protein binding .

- Control Experiments : Compare with non-fluorinated analogs to isolate fluorophoric effects on toxicity .

What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives?

Advanced Research Focus

SAR Challenges :

- Fluorinated chains may enhance target binding but reduce solubility. Use logD (pH 7.4) measurements to balance hydrophobicity .

- Derivative Synthesis : Prepare analogs with truncated fluorinated chains (e.g., -CF₂CF₃ vs. -CF₂CF₂CF₃) to identify critical chain length .

Data Normalization : - Normalize bioactivity data (e.g., IC₅₀) against control compounds with known SAR trends to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.